molecular formula C14H24N2O3 B8139233 Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate

Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate

Cat. No.: B8139233
M. Wt: 268.35 g/mol
InChI Key: IXXHJDRWIYEZMG-UHFFFAOYSA-N
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Description

Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate (CAS: 885270-18-8) is a bicyclic heterocyclic compound featuring a fused pyridoazepine core with an epoxide functional group. Its IUPAC name reflects the tert-butyl ester moiety, which enhances stability and modulates solubility for pharmaceutical applications. Synonyms include AM805337 and 12-Oxa-4,10-diaza-tricyclo[6.3.1.01,6]dodecane-10-carboxylic acid tert-butyl ester .

Properties

IUPAC Name

tert-butyl 12-oxa-4,10-diazatricyclo[6.3.1.01,6]dodecane-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(17)16-8-11-6-10-7-15-5-4-14(10,9-16)18-11/h10-11,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXHJDRWIYEZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3CNCCC3(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridoazepine core, introduction of the epoxide ring, and attachment of the tert-butyl group. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: The compound can be reduced to remove the epoxide ring or to modify the pyridoazepine core.

    Substitution: Functional groups on the pyridoazepine core can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound can be used to study the effects of epoxide-containing molecules on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. Additionally, the compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Pharmacological Activity

VCP333 (tert-butyl 2-amino-3-(4-chlorobenzoyl)-7,8-dihydro-4H-thieno[2,3-d]azepine-6(5H)-carboxylate)
  • Core Structure: Thienoazepine fused with a pyridine ring, lacking the epoxide group.
  • Pharmacology: Acts as an adenosine A1 receptor allosteric modulator, showing cardioprotective effects in ischemia-reperfusion injury models in mice. Unlike the target compound, VCP333 includes a 4-chlorobenzoyl substituent, enhancing receptor binding affinity .
  • Key Study : Demonstrated superior efficacy compared to the partial agonist VCP102 in reducing infarct size in murine hearts .
tert-Butyl Octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS: 1251010-89-5)
  • Core Structure : Pyrido-oxazine system instead of pyridoazepine, with a 1,4-oxazine ring replacing the epoxide.
  • Applications : Used in synthetic routes for kinase inhibitors. The absence of an epoxide may improve metabolic stability but reduce electrophilic reactivity .
tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 192869-49-1)
  • Core Structure : Pyridopyrimidine scaffold without an epoxide.
  • Synthesis : Prepared via sodium ethoxide-mediated cyclization, contrasting with the epoxidation steps required for the target compound .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight Core Structure Key Functional Groups Pharmacological Activity Commercial Status
Target Compound 885270-18-8 282.35 g/mol Epoxypyridoazepine Epoxide, tert-butyl ester Under investigation Discontinued
VCP333 Not provided ~400 g/mol* Thienoazepine 4-Chlorobenzoyl, tert-butyl Adenosine A1 modulation Research-use only
tert-Butyl pyrido-oxazine 1251010-89-5 254.32 g/mol Pyrido[4,3-b][1,4]oxazine Oxazine, tert-butyl ester Kinase inhibitor precursor Available (5 suppliers)
tert-Butyl pyridopyrimidine 192869-49-1 235.28 g/mol Pyrido[4,3-d]pyrimidine Pyrimidine, tert-butyl ester Synthetic intermediate Available

*Estimated based on structural similarity.

Pharmacological and Industrial Relevance

  • The target compound’s epoxide may confer reactivity useful for covalent binding to biological targets, but this also raises toxicity concerns absent in non-epoxidized analogs like VCP333 .
  • Commercial discontinuation suggests challenges in scalability or stability compared to pyrido-oxazine derivatives, which remain in production .

Biological Activity

Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate (CAS No. 1251010-89-5) is a complex organic compound characterized by its unique structural features, including an epoxide ring and a pyridoazepine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C14H24N2O3, with a molecular weight of 268.36 g/mol. The structural representation can be summarized as follows:

ComponentDescription
IUPAC NameThis compound
CAS Number1251010-89-5
Molecular Weight268.36 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modification of enzymatic activity. This mechanism suggests potential applications in drug design targeting specific biological pathways.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties.
  • Antitumor Effects : There is potential for the compound to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The structure suggests possible neuroprotective activities, making it a candidate for research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound.

Study 1: Antitumor Activity

In a study focused on pyridoazepine derivatives, researchers found that certain compounds exhibited significant antitumor activity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Study 2: Neuroprotective Properties

Another investigation highlighted the neuroprotective effects of epoxide-containing compounds in models of oxidative stress. These compounds were shown to reduce neuronal cell death and improve cognitive function in animal models .

Study 3: Antimicrobial Efficacy

Research on structurally similar compounds revealed promising antimicrobial activities against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyridoazepine core could enhance efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructure TypeNotable Activity
Tert-butyl Octahydro-4A,8-Epoxypyrido[4,3-C]AzepineEpoxide-containingPotential antitumor and antimicrobial
Pyridoazepine Derivative APyridoazepine coreAntimicrobial and neuroprotective
Pyridoazepine Derivative BPyridoazepine coreAntitumor effects

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